3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
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Overview
Description
3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which combines a fluorinated pyridine ring with a tetrahydropyridine moiety. The presence of the fluorine atom and the tetrahydropyridine ring imparts distinct chemical and biological properties to the compound, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine typically involves the reaction of fluorinated pyridine derivatives with tetrahydropyridine intermediates. One common method involves the nucleophilic substitution reaction of a fluorinated pyridine with a tetrahydropyridine derivative under basic conditions. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization techniques helps in scaling up the production while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The tetrahydropyridine moiety may also contribute to the compound’s binding affinity and specificity .
Properties
Molecular Formula |
C10H11FN2 |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
3-fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |
InChI |
InChI=1S/C10H11FN2/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1,5-7,12H,2-4H2 |
InChI Key |
MAWNCLHWENBRQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CC(=CN=C2)F |
Origin of Product |
United States |
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